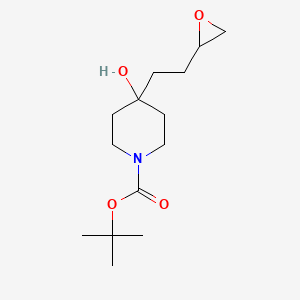

Tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and two substituents at the 4-position: a hydroxyl group and a 2-(oxiran-2-yl)ethyl moiety. The oxiran-2-yl (epoxide) group introduces unique reactivity due to its strained three-membered ring, which is prone to nucleophilic ring-opening reactions. This compound’s structural features make it valuable in medicinal chemistry as a synthetic intermediate, particularly for further functionalization via epoxide chemistry .

The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-[2-(oxiran-2-yl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15-8-6-14(17,7-9-15)5-4-11-10-18-11/h11,17H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBSWCHPWBOOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCC2CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent Addition

Organomagnesium reagents, such as (2-(oxiran-2-yl)ethyl)magnesium bromide, directly add to the ketone, forming a tertiary alcohol. However, epoxide sensitivity to strong bases complicates this approach. Experimental adjustments include:

Organozinc-Mediated Addition

Organozinc reagents, less basic than Grignards, mitigate epoxide degradation. For example, (2-(oxiran-2-yl)ethyl)zinc iodide adds to the ketone in THF, yielding the tertiary alcohol with improved selectivity.

Epoxidation of Alkenyl Intermediates

An alternative route involves post-addition epoxidation. For instance, tert-butyl 4-hydroxy-4-(2-propenyl)piperidine-1-carboxylate undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA).

Optimization factors :

Epoxidation kinetics favor trans-dihydroxylation, but steric hindrance at the 4-position promotes cis-epoxide dominance.

Reductive Amination and Alkylation

Reductive Amination

Condensing 4-oxopiperidine with 2-(oxiran-2-yl)ethylamine under hydrogenation conditions (Pd/C, H₂) forms the secondary amine, which is subsequently Boc-protected.

Alkylation of 4-Hydroxypiperidine

Activating the hydroxyl group as a tosylate enables displacement by 2-(oxiran-2-yl)ethylthiolate or similar nucleophiles.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Challenges | Yield (%) |

|---|---|---|---|---|

| Grignard Addition | Boc protection, Grignard addn. | Direct C–C bond formation | Epoxide instability | 50–60 |

| Organozinc Addition | Boc protection, Zn reagent | Higher selectivity | Catalyst cost | 70–75 |

| Epoxidation | Alkene synthesis, oxidation | High diastereoselectivity | Multi-step complexity | 80–85 |

| Reductive Amination | Condensation, hydrogenation | Simplicity | Epoxide reduction | 40 |

| Alkylation | Tosylation, SN2 displacement | Scalability | Competing elimination | 60 |

Mechanistic Insights

Grignard Addition Mechanism

The Grignard reagent’s nucleophilic attack on the ketone forms an alkoxide intermediate, which protonates to yield the tertiary alcohol. Epoxide stability hinges on minimizing exposure to strong bases, necessitating rapid quenching.

Epoxidation Stereochemistry

m-CPBA’s electrophilic oxygen adds to the less substituted alkene carbon, favoring cis-epoxide formation due to the Baldwin-Kellogg effect.

Industrial Scalability Considerations

-

Cost efficiency : Organozinc methods, though selective, face scalability hurdles due to catalyst expenses.

-

Safety : Epoxidation with m-CPBA requires rigorous temperature control to prevent runaway reactions.

-

Waste management : Boc deprotection generates tert-butanol and CO₂, necessitating efficient trapping systems.

Emerging Methodologies

Recent advances include photoredox-catalyzed C–H functionalization to install the ethyl-epoxide group directly. Nickel-mediated cross-couplings also show promise but remain experimental .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The oxirane ring can be reduced to a diol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form different substituted products.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of diols

Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

The primary application of tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate lies in its potential as a pharmaceutical agent. Preliminary investigations suggest that it may exhibit interactions with various biological targets, which could lead to the development of new therapeutic agents. Notably, its structural characteristics allow for modifications that could enhance its pharmacological properties.

Interaction Studies

Research has focused on the binding affinity and activity of this compound against specific proteins or receptors. Interaction studies are crucial for understanding how the compound might function within biological systems, particularly in the context of drug development. These studies aim to elucidate the mechanisms through which the compound exerts its effects, thereby informing future pharmacological applications.

Synthetic Applications

The compound's unique structure facilitates diverse synthetic pathways, allowing chemists to create derivatives that may possess enhanced or novel biological activities. The ability to modify the epoxide and piperidine components opens avenues for creating targeted compounds for specific therapeutic needs.

Case Study 1: Pharmacological Potential

A study investigating the pharmacological properties of compounds similar to this compound revealed promising results regarding their efficacy as inhibitors of specific ion channels. This research emphasizes the importance of structure-function relationships in developing new drugs targeting renal outer medullary potassium (ROMK) channels, which are implicated in various physiological processes .

Case Study 2: Synthetic Pathways

Research detailing synthetic methodologies for creating derivatives of piperidine-based compounds highlighted the successful application of this compound as a precursor in multi-step synthesis. This study demonstrated how modifications to the epoxide group can yield compounds with enhanced solubility and bioactivity, indicating its utility in pharmaceutical development .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate ()

- Substituents : A phenyl group replaces the 2-(oxiran-2-yl)ethyl group.

- Synthesis : Prepared via nucleophilic addition of phenyllithium to tert-butyl 4-oxopiperidine-1-carboxylate .

- Reactivity : Lacks epoxide reactivity; the phenyl group increases hydrophobicity (higher logP) compared to the epoxy-containing analog.

- Applications : Used in kinase inhibitor development, leveraging aromatic interactions in target binding .

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate ()

- Substituents : A 4-methylpentyl chain replaces the hydroxyl and epoxy-ethyl groups.

- Synthesis : Alkylation of 4-(4-methylpentyl)piperidine with di-tert-butyl dicarbonate .

- Properties : Highly lipophilic, suitable for membrane-penetrating prodrugs.

- Utility : Demonstrated in late-stage C–H functionalization studies for drug diversification .

Tert-butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate ()

- Substituents : An indazole-containing ethyl chain replaces the hydroxyl and epoxy groups.

- Synthesis: Mitsunobu reaction or nucleophilic substitution with indazole .

- Biological Relevance : Indazole moiety confers kinase inhibitory activity, highlighting the role of heteroaromatic groups in target engagement .

Physicochemical Properties

*Estimated via computational models (Epoxide contributes polarity).

Biological Activity

Tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate, also known by its CAS number 1415562-31-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 271.35 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, and an epoxide group that may contribute to its reactivity and potential therapeutic effects .

The biological activity of this compound can be attributed to several factors:

- Piperidine Moiety : Compounds containing the piperidine structure have been shown to exhibit various pharmacological effects, including antitumor and neuroprotective activities. The nitrogen atom in the piperidine ring is crucial for interaction with biological targets, such as enzymes and receptors .

- Epoxide Group : The presence of the oxirane (epoxide) group may enhance the compound's reactivity towards nucleophiles, potentially leading to interactions with cellular macromolecules that could mediate biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine have shown cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity : Research indicates that certain piperidine derivatives induce apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can inhibit tumor growth in animal models, showcasing their potential as chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives are also noteworthy. Some studies suggest that these compounds may:

- Modulate Neurotransmitter Systems : By interacting with cholinergic and dopaminergic systems, they may help alleviate symptoms in neurodegenerative diseases .

- Antioxidant Activity : The antioxidant properties observed in related compounds suggest that they could protect neuronal cells from oxidative stress, a key factor in neurodegeneration .

Research Findings and Case Studies

A review of literature reveals several case studies focusing on the biological activity of related piperidine compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl piperidine carboxylate derivatives, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine derivatives are synthesized via reactions with NaH in anhydrous THF, followed by quenching and purification using silica gel chromatography . Optimization includes controlling temperature (e.g., ice-cooling for exothermic steps) and using inert atmospheres to prevent hydrolysis. Yield improvements often require stoichiometric adjustments (e.g., 1.1–1.3 equivalents of reagents) and monitoring by TLC or LC-MS.

Q. How should researchers handle safety and stability concerns for tert-butyl 4-hydroxy derivatives during experiments?

- Guidelines : Use respiratory protection, nitrile gloves, and eye/face shields to minimize exposure . Store the compound in a cool, dry environment (2–8°C) under nitrogen to prevent degradation. Waste should be segregated and disposed via certified biohazard contractors to comply with REACH and GHS regulations .

Q. What analytical techniques are essential for characterizing tert-butyl piperidine carboxylates?

- Protocols :

- NMR : ¹H/¹³C NMR confirms regiochemistry and functional group integrity (e.g., tert-butyl singlet at ~1.4 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., Exact Mass: 277.18 g/mol for C₁₅H₂₇NO₃) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the structure of epoxide-containing piperidine derivatives?

- Strategy : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) to analyze X-ray diffraction data. Contradictions in bond lengths/angles may arise from disorder; partial occupancy modeling or twinning corrections (via HKLF5) can improve R-factors . Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to resolve ambiguities.

Q. What role does the tert-butyl carbamate group play in modulating biological activity, and how can its stability be tested under physiological conditions?

- Mechanistic Insight : The tert-butyl group acts as a steric shield, preventing premature hydrolysis of the carbamate. Stability assays involve incubating the compound in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24–72 hours. Comparative studies with Boc-protected analogs (e.g., tert-butyl 4-aminopiperidine derivatives) reveal half-life differences .

Q. How can researchers address conflicting reactivity data in epoxide ring-opening reactions for this compound?

- Troubleshooting : Epoxide reactivity varies with nucleophiles (e.g., amines vs. thiols). Conflicting results may stem from solvent polarity (e.g., DMF vs. THF) or Lewis acid catalysts (e.g., BF₃·OEt₂). Design a DOE (Design of Experiments) to test variables:

- Solvent : THF (aprotic) vs. MeOH (protic).

- Catalyst : 0–10 mol% Sc(OTf)₃.

- Temperature : 25°C vs. 60°C.

Monitor regioselectivity (C2 vs. C3 attack) via ¹H NMR .

Q. What strategies mitigate low yields in multi-step syntheses involving tert-butyl-protected intermediates?

- Optimization :

- Protection-Deprotection : Use TFA for Boc removal under mild conditions (0°C, 1–2 hrs) to minimize side reactions .

- Intermediate Trapping : Quench reactive species (e.g., iminium ions) with NaBH₃CN or scavenger resins.

- Flow Chemistry : Improve throughput by integrating continuous flow reactors for exothermic steps (e.g., epoxidation) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Piperidine Carboxylates

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–25°C (ice-cooling) | |

| Solvent | Anhydrous THF or DCM | |

| Purification | Silica gel chromatography | |

| Yield Range | 50–75% |

Table 2 : Crystallographic Refinement Metrics Using SHELX

| Metric | Target Value | Tool/Software |

|---|---|---|

| R-factor | <0.05 | SHELXL |

| Twin Fraction | 0.3–0.5 (if twinned) | TWINABS |

| Resolution Limit | 0.8–1.0 Å | SHELXE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.